5-Cyclopropyl-1,2,4-oxadiazol-3-amine (CAS 868696-42-8) is a heterocyclic building block primarily utilized in medicinal chemistry for the development of kinase inhibitors. It belongs to the class of 3-amino-1,2,4-oxadiazoles, which are recognized as effective bioisosteres for amides and carboxylic acids, often introduced to enhance metabolic stability and cell permeability. The defining feature of this specific compound is the 5-cyclopropyl group, which imparts critical conformational and electronic properties that directly influence target engagement and potency, particularly for targets such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). [1]
In the context of IRAK-4 inhibitor synthesis, seemingly minor modifications to the 5-alkyl substituent on the 3-amino-1,2,4-oxadiazole ring lead to significant, non-linear changes in biological activity. Substituting the cyclopropyl group with simpler alkyl groups like methyl, ethyl, or tert-butyl can drastically alter the compound's binding affinity for the kinase's active site. Structure-activity relationship (SAR) data demonstrates that the specific size, rigidity, and electronics of the cyclopropyl moiety are critical for achieving high-potency inhibition. [1] Therefore, analogs are not functionally equivalent, and substituting 5-Cyclopropyl-1,2,4-oxadiazol-3-amine with other 5-alkyl variants can compromise the potency of the final active pharmaceutical ingredient, making it a poor procurement decision for established synthetic routes.
When incorporated into an N-(pyrazolo[1,5-a]pyrimidin-7-yl) scaffold, the 5-cyclopropyl-1,2,4-oxadiazol-3-amine moiety results in significantly higher IRAK-4 inhibitory potency compared to analogs bearing simpler alkyl groups at the 5-position. Data from a comprehensive patent disclosure shows the final compound derived from the 5-cyclopropyl variant (Example 101) has an IRAK-4 IC50 of 0.003 µM. [1] In contrast, the corresponding 5-methyl analog (Example 100) is 10-fold less potent, and the 5-tert-butyl analog (Example 103) is over 300-fold less potent. [1]
| Evidence Dimension | IRAK-4 Inhibition (IC50) |
| Target Compound Data | 0.003 µM (derived from Example 101) |
| Comparator Or Baseline | 5-Methyl analog (Example 100): 0.030 µM | 5-tert-Butyl analog (Example 103): 1.0 µM |
| Quantified Difference | 10-fold more potent than 5-methyl analog; 333-fold more potent than 5-tert-butyl analog |
| Conditions | In vitro biochemical assay measuring inhibition of human IRAK-4. |
For drug discovery programs targeting IRAK-4, this 10- to 300-fold potency advantage makes the cyclopropyl-containing precursor the most efficient choice for synthesizing highly active lead compounds.
The title compound is explicitly used as a key intermediate in the synthesis of N-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-4-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (Example 101), a highly potent IRAK-4 inhibitor. [1] The synthetic route involves the reaction of this amine with a pyrazole intermediate, demonstrating its compatibility and utility in established synthetic pathways for generating picomolar- to low nanomolar-range kinase inhibitors. Its selection and inclusion in the patent's exemplary synthesis underscore its value as a reliable precursor for this specific, high-value application.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Successfully used as a direct precursor for a final compound with IRAK-4 IC50 of 3 nM (Example 101). |
| Comparator Or Baseline | General synthetic intermediates for kinase inhibitors. |
| Quantified Difference | N/A |
| Conditions | Synthesis of N-(pyrazolo[1,5-a]pyrimidin-7-yl) amine derivatives. |
Procuring this specific compound removes synthetic route uncertainty and provides a direct, proven path to a high-potency final product, making it a lower-risk choice for process development and scale-up.
This compound is the right choice for research groups aiming to synthesize and evaluate IRAK-4 inhibitors based on the N-(pyrazolo[1,5-a]pyrimidin-7-yl) scaffold. The evidence strongly supports that the 5-cyclopropyl group is a critical determinant of high potency, making this precursor essential for reproducing or building upon the results disclosed in key literature. [1]
Ideal for use as a benchmark or positive control precursor in SAR studies exploring the 5-position of the 3-amino-1,2,4-oxadiazole ring. Its superior resulting potency compared to simple alkyl analogs allows researchers to quantitatively assess the impact of novel substituents relative to a high-performing baseline. [1]
In the synthesis of focused libraries for kinase screening, particularly those targeting inflammatory or autoimmune pathways, this building block serves as a valuable inclusion. Its proven success in yielding a potent IRAK-4 inhibitor justifies its selection over less potent or unvalidated analogs to increase the probability of generating active compounds. [1]
Irritant